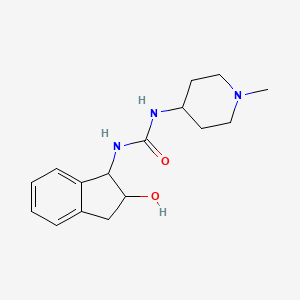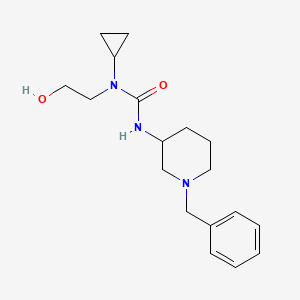
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide, also known as DFE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFE is a pyrrolidine derivative that has been shown to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide involves the inhibition of specific enzymes, including proteases and kinases. 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide binds to the active site of these enzymes, preventing their activity and leading to the inhibition of downstream signaling pathways. This inhibition can result in the suppression of various disease processes, including cancer cell proliferation and viral replication.
Biochemical and Physiological Effects
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been shown to exhibit potent inhibitory effects on various enzymes, which can lead to a range of biochemical and physiological effects. In cancer cells, 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In viral infections, 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been shown to inhibit viral replication, leading to the suppression of viral load. In addition, 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects, protecting neurons from damage and reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting, making it readily available for research purposes. In addition, 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied, and its mechanism of action is well understood, making it a useful tool for investigating various disease processes.
However, there are also limitations to using 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide in laboratory experiments. 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide is a synthetic compound that may not accurately mimic the effects of natural compounds in the body. In addition, 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide may have off-target effects, leading to unintended consequences in experiments. Finally, the cost of synthesizing 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide may be prohibitive for some research groups.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide. One potential area of research is the development of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide-based drugs for the treatment of cancer, viral infections, and inflammatory diseases. In addition, further investigation into the neuroprotective effects of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide may lead to the development of new therapies for neurodegenerative diseases. Finally, the use of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide as a tool for investigating enzyme function and downstream signaling pathways may lead to new insights into disease processes and potential therapeutic targets.
Conclusion
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide, or 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further investigation into the therapeutic potential of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide involves the reaction of 3,4-difluoroaniline with ethyl 2-oxo-4-(2-hydroxyethyl)pyrrolidine-3-carboxylate in the presence of a suitable catalyst. The resulting product is then treated with ethyl chloroformate to obtain the final compound, 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide. The synthesis of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide is a relatively simple process and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory effects on certain enzymes, including proteases and kinases, which are involved in various disease processes. 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been investigated for its potential use in the treatment of cancer, viral infections, and inflammatory diseases. In addition, 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c1-2-18(7-8-20)14(21)11-5-6-19(15(11)22)10-3-4-12(16)13(17)9-10/h3-4,9,11,20H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXDUZSZMXAWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C1CCN(C1=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)


![1-[(5-Bromofuran-2-yl)methyl-methylamino]-3-phenoxypropan-2-ol](/img/structure/B6639483.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)
![2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639488.png)

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)
![3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6639511.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea](/img/structure/B6639516.png)

![1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639525.png)
![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)
